Delta Opioid Receptor Binding: 3-(2-Thienyl)alanine Outperforms All Other Heterocyclic Phe Replacements
In a systematic head-to-head comparison of heterocyclic replacements for phenylalanine at position 3 of the δ-selective peptide deltorphin I, the 3-(2-thienyl)alanine (Thi)-containing analog exhibited the highest δ-opioid receptor binding affinity with a Ki of 1.38 nM. This represents a 3.5-fold improvement over the best phenyl ring-substituted analog (m-fluorophenylalanine, Ki = 4.79 nM), a 28–45-fold advantage over other heterocyclic replacements (3-(2-pyridyl)alanine Ki ≈ 39.5 nM; 3-(4-thiazolyl)alanine Ki ≈ 62.4 nM), and a 230-fold advantage over histidine (Ki = 317 nM) [1]. The study attributed the superior binding primarily to the higher relative lipophilicity of the thienyl moiety compared to more polar heterocycles.
| Evidence Dimension | δ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.38 nM (3-(2-thienyl)alanine residue in deltorphin I analog) |
| Comparator Or Baseline | m-Fluorophenylalanine: Ki = 4.79 nM; 3-(2-Pyridyl)alanine: Ki ≈ 39.5 nM; 3-(4-Thiazolyl)alanine: Ki ≈ 62.4 nM; Histidine: Ki = 317 nM |
| Quantified Difference | 3.5-fold better than best Phe analog; 28–230-fold better than other heterocyclic replacements |
| Conditions | Radioligand binding assay using [³H]DPDPE at δ-opioid receptors; deltorphin I scaffold Tyr-D-Ala-Xaa-Asp-Val-Val-GlyNH₂ |
Why This Matters
For researchers developing opioid peptide ligands, selecting the 2-thienylalanine building block over phenylalanine or other heterocyclic alternatives can yield a >3-fold gain in δ-receptor binding affinity, directly impacting lead optimization outcomes.
- [1] Heyl, D. L. et al. Opioid receptor binding requirements for the delta-selective peptide deltorphin. I: Phe3 replacement with ring-substituted and heterocyclic amino acids. J. Med. Chem., 1995, 38(7), 1242–1246. DOI: 10.1021/jm00007a020. View Source
